

Experimental protocols for Enoxaparin sodium in animal models

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Enoxaparin Sodium: Experimental Protocols in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for utilizing Enoxaparin sodium in various animal models to study its effects on thrombosis, inflammation, and cancer. The protocols are designed to offer a starting point for researchers to adapt to their specific experimental needs.

I. Anti-Thrombotic Effects of Enoxaparin Sodium A. Deep Vein Thrombosis (DVT) Model in Mice (Inferior Vena Cava Stenosis)

This model mimics venous thrombosis initiated by blood flow disturbances.

Experimental Protocol:

- Animal Model: Male C57BL/6 mice (8-10 weeks old).
- Anesthesia: Administer an appropriate anesthetic cocktail (e.g., ketamine/xylazine) intraperitoneally.



• Surgical Procedure:

- Perform a midline laparotomy to expose the inferior vena cava (IVC).
- Carefully dissect the IVC from the surrounding tissues.
- To induce stenosis, place a 30-gauge needle alongside the IVC and tie a 5-0 silk suture around both the IVC and the needle.
- Carefully remove the needle, leaving the suture to create a stenosis of the IVC.[1]
- Close the abdominal incision in layers.
- Enoxaparin Sodium Administration:
 - Administer Enoxaparin sodium subcutaneously at a prophylactic dose. A common dose used in mice is 1 mg/kg.[2]
 - The first dose can be administered either pre- or post-surgery depending on the study design.
- Thrombus Assessment:
 - At a predetermined time point (e.g., 48 hours post-surgery), euthanize the mice.
 - Re-open the abdomen and carefully excise the IVC segment containing the thrombus.
 - Gently remove the thrombus from the vessel.
 - Blot the thrombus dry and measure its wet weight.[2][3]

Quantitative Data:



Treatment Group	Animal Model	Enoxaparin Sodium Dose	Outcome Measure	Result	Reference
Control (Saline)	Mice (C57BL/6)	N/A	Thrombus Weight (mg)	~10-12 mg	[2]
Enoxaparin	Mice (C57BL/6)	1 mg/kg SC	Thrombus Weight (mg)	Significant reduction	[2]

Experimental Workflow:

Workflow for the murine deep vein thrombosis model.

II. Anti-Inflammatory Effects of Enoxaparin SodiumA. Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation.

Experimental Protocol:

- Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
- Grouping: Divide animals into control, Enoxaparin-treated, and standard drug (e.g., Diclofenac sodium) groups.
- Drug Administration:
 - Administer Enoxaparin sodium intraperitoneally (IP) at the desired dose (e.g., 200 mcg/kg)
 30 minutes before carrageenan injection.[4]
 - o Administer the vehicle (e.g., normal saline) to the control group.
 - Administer the standard anti-inflammatory drug to the positive control group.
- Induction of Edema:



- Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[4]
- Measurement of Paw Edema:
 - Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
 - Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Quantitative Data:

Treatment Group	Animal Model	Enoxaparin Sodium Dose	Outcome Measure	Result	Reference
Control (Saline)	Rat	N/A	Paw Edema Inhibition (%)	0%	[4]
Enoxaparin	Rat	200 mcg/kg IP	Paw Edema Inhibition at 3h (%)	66%	[4]
Diclofenac Sodium	Rat	25 mg/kg	Paw Edema Inhibition at 3h (%)	78%	[4]

Experimental Workflow:

Workflow for the carrageenan-induced paw edema model.

III. Anti-Cancer Effects of Enoxaparin Sodium A. Colon Cancer Liver Metastasis Model in Mice

This model is used to study the effect of Enoxaparin on the metastatic spread of colon cancer cells to the liver.



Experimental Protocol:

- Animal Model: Immunocompromised mice (e.g., BALB/c or nude mice).
- Cell Line: Murine colon carcinoma cells (e.g., MCA38).
- Tumor Cell Injection:
 - Anesthetize the mice.
 - Perform a laparotomy to expose the portal vein.
 - Inject tumor cells (e.g., 1 x 10⁶ cells in 100 μL PBS) directly into the portal vein.
 - Close the incision.
- Enoxaparin Sodium Administration:
 - Administer Enoxaparin sodium intravenously or subcutaneously. A dose of 200 μ g/mouse/day has been shown to be effective.
 - Treatment can be initiated before or after tumor cell injection.
- Assessment of Liver Metastasis:
 - Euthanize the mice at a predetermined endpoint (e.g., 14-21 days).
 - Excise the liver and count the number of visible metastatic nodules on the surface.
 - The liver can also be weighed and processed for histological analysis to confirm the presence and extent of metastases.

Quantitative Data:



Treatment Group	Animal Model	Enoxaparin Sodium Dose	Outcome Measure	Result	Reference
Control (Vehicle)	Mice	N/A	Liver Tumor Growth	Baseline	[5]
Enoxaparin	Mice	200 μ g/mouse/day	Inhibition of Liver Tumor Growth	Strong inhibition (p=0.001)	[5]

Experimental Workflow:

Workflow for the colon cancer liver metastasis model.

IV. Signaling Pathways

A. Inhibition of Heparanase Signaling

Enoxaparin's anti-cancer effects are partly attributed to its inhibition of heparanase, an enzyme that degrades heparan sulfate proteoglycans in the extracellular matrix. This degradation releases various growth factors that promote tumor growth and angiogenesis.

Inhibition of Heparanase signaling by Enoxaparin.

B. Inhibition of TLR4-MyD88-NF-κB Signaling

Enoxaparin exerts anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.

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